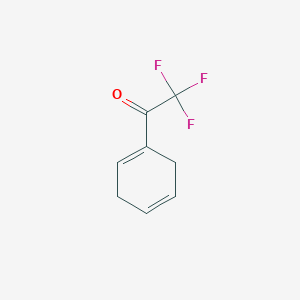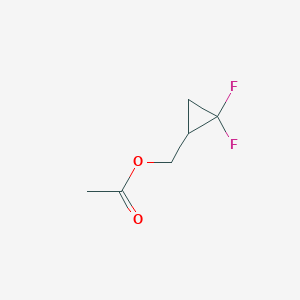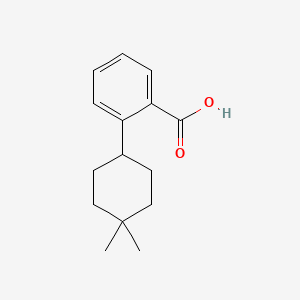
1-(Trifluoroacetyl)-1,4-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoroacetyl)-1,4-cyclohexadiene is an organofluorine compound characterized by the presence of a trifluoroacetyl group attached to a cyclohexadiene ring. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl group. Organofluorine compounds, including those with trifluoromethyl groups, are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-(Trifluoroacetyl)-1,4-cyclohexadiene typically involves the introduction of the trifluoroacetyl group to a cyclohexadiene precursor. One common method is the reaction of cyclohexadiene with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process . Industrial production methods may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Analyse Des Réactions Chimiques
1-(Trifluoroacetyl)-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Trifluoroacetyl)-1,4-cyclohexadiene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of 1-(Trifluoroacetyl)-1,4-cyclohexadiene involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies .
Comparaison Avec Des Composés Similaires
1-(Trifluoroacetyl)-1,4-cyclohexadiene can be compared with other trifluoroacetyl-containing compounds, such as:
1-Trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles: These compounds are used as DNA-groove binders and have applications in cancer research.
Trifluoroacetone: Used in organic synthesis and as a reagent in various chemical reactions.
Trifluoroacetic acid: Widely used in organic chemistry for its strong acidity and as a solvent. The uniqueness of this compound lies in its cyclohexadiene ring, which provides additional reactivity and versatility compared to other trifluoroacetyl compounds.
Propriétés
Formule moléculaire |
C8H7F3O |
|---|---|
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
1-cyclohexa-1,4-dien-1-yl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,5H,3-4H2 |
Clé InChI |
WXRNCOBGAGXIOF-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC(=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)












